
Fenoxycarb-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenoxycarb-d3 is a stable isotope-labeled compound, specifically a deuterated form of fenoxycarb. It is a carbamate insect growth regulator used primarily in agricultural and environmental applications. The molecular formula of this compound is C17D3H16NO4, and it has a molecular weight of 304.36 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fenoxycarb-d3 involves the incorporation of deuterium atoms into the fenoxycarb molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally involves the following steps:
Preparation of Deuterated Ethanol: Deuterated ethanol (C2D5OH) is prepared by reacting deuterium oxide (D2O) with ethylene (C2H4) in the presence of a catalyst.
Formation of Deuterated Ethyl Carbamate: Deuterated ethanol is then reacted with phosgene (COCl2) to form deuterated ethyl carbamate (C2D5OCONH2).
Coupling with Phenoxyphenol: The deuterated ethyl carbamate is coupled with 4-phenoxyphenol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is essential for monitoring the incorporation of deuterium and verifying the structure of the synthesized compound .
化学反应分析
Types of Reactions
Fenoxycarb-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phenolic oxides, while reduction may produce alcohol derivatives .
科学研究应用
Fenoxycarb-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of fenoxycarb in various samples.
Biology: Employed in studies of insect growth regulation and development due to its role as a juvenile hormone analog.
Medicine: Investigated for its potential use in controlling insect-borne diseases by disrupting the life cycle of disease vectors.
Industry: Utilized in the development of environmentally friendly pesticides and insecticides
作用机制
Fenoxycarb-d3 exerts its effects by mimicking the action of juvenile hormone in insects. It binds to juvenile hormone receptors, preventing the maturation of immature insects into adults. This disruption in the insect life cycle leads to a decrease in the population of pests. The molecular targets of this compound include juvenile hormone receptors and associated signaling pathways .
相似化合物的比较
Similar Compounds
Pyriproxyfen: Another juvenile hormone analog used as an insect growth regulator.
Methoprene: A juvenile hormone analog used in controlling mosquito populations.
Hydroprene: Used in pest control for insects like cockroaches and beetles.
Uniqueness of Fenoxycarb-d3
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracking of the compound are essential .
属性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
304.35 g/mol |
IUPAC 名称 |
2,2,2-trideuterioethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)/i1D3 |
InChI 键 |
HJUFTIJOISQSKQ-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])COC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


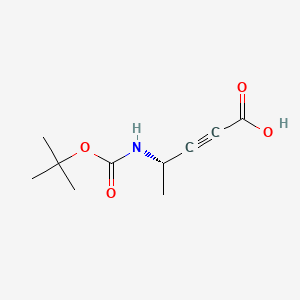
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
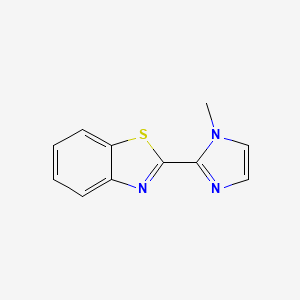

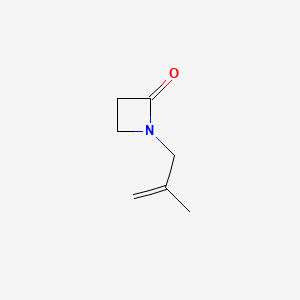


![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)

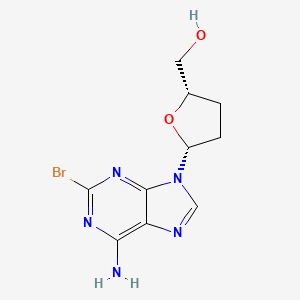
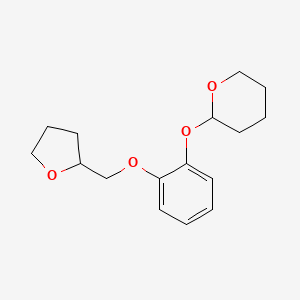

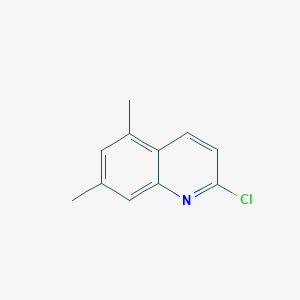
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
